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Compound of Interest

Compound Name: Cafenstrole

Cat. No.: B044566 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cafenstrole, a triazole herbicide with the systematic name N,N-diethyl-3-

mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, is utilized for controlling weeds in agricultural

settings.[1] The monitoring of its residues in environmental and food samples is crucial for

ensuring safety and regulatory compliance. Gas chromatography coupled with mass

spectrometry (GC-MS) offers a robust, sensitive, and selective platform for the quantification

and confirmation of Cafenstrole.[2][3] This document provides a detailed protocol for the

sample preparation and GC-MS analysis of Cafenstrole, tailored for research and analytical

laboratories.

Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely

adopted sample preparation technique for pesticide residue analysis in food and agricultural

matrices.[3][4] The following protocol is a generalized procedure adaptable for various sample

types.

Reagents and Materials:

Homogenized sample (e.g., fruit, vegetable, soil)

Acetonitrile (ACN), HPLC grade
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Water, ultrapure

Magnesium sulfate (MgSO₄), anhydrous

Sodium chloride (NaCl)

Primary secondary amine (PSA) sorbent

C18 sorbent

Graphitized carbon black (GCB) - optional, for pigmented samples

50 mL and 15 mL polypropylene centrifuge tubes

Vortex mixer and centrifuge

Procedure:

Extraction:

1. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

2. Add 10 mL of ultrapure water (if the sample has low water content).

3. Add 15 mL of acetonitrile (containing 1% acetic acid for AOAC method).[3]

4. Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g

sodium acetate).[3]

5. Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and

extraction.

6. Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

1. Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer into a 15 mL dSPE

centrifuge tube.
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2. The dSPE tube should contain a mixture of sorbents appropriate for the sample matrix

(e.g., 150 mg PSA, 900 mg MgSO₄, and 150 mg C18).

3. Cap the dSPE tube and vortex for 1 minute to facilitate the cleanup process.

4. Centrifuge at ≥4000 rpm for 5 minutes.

Final Extract Preparation:

1. Carefully transfer the cleaned supernatant into a clean test tube.

2. Evaporate the extract to near dryness under a gentle stream of nitrogen at approximately

40°C.

3. Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 1 mL of

cyclohexane or ethyl acetate).[5]

4. Filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial for

GC-MS injection.

GC-MS/MS Instrumental Analysis
The following parameters are recommended for the analysis of Cafenstrole. Laboratories may

need to optimize these conditions based on their specific instrumentation and analytical

requirements.[2][6][7][8]
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Parameter Recommended Condition

Gas Chromatograph (GC) Agilent 8890 GC or equivalent

GC Column
HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

film thickness or similar

Carrier Gas
Helium or Hydrogen, constant flow mode (e.g.,

1.2 mL/min)[6]

Inlet Mode Splitless[6][9]

Inlet Temperature 250°C[6]

Injection Volume 1 µL

Oven Program
Initial: 70°C, hold for 2 min; Ramp: 25°C/min to

150°C, then 10°C/min to 300°C; Hold: 5 min

Mass Spectrometer (MS)
Agilent 7000 series Triple Quadrupole GC/MS or

equivalent

Ionization Mode Electron Ionization (EI)

Ion Source Temperature 230°C[6]

Transfer Line Temperature 280°C[6]

Electron Energy 70 eV

Acquisition Mode

Multiple Reaction Monitoring (MRM) for

quantification; Full Scan (50-450 amu) for

confirmation

Diagrams and Visualizations
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Sample Preparation Instrumental Analysis

1. Homogenized Sample 2. QuEChERS Extraction
(ACN + Salts)

 

3. dSPE Cleanup
(PSA / C18)

 

4. Evaporation &
Reconstitution

 

5. GC Injection &
Separation

6. MS Detection
(EI, MRM)

 

7. Data Processing
& Quantification

 

Click to download full resolution via product page

Caption: Workflow for Cafenstrole analysis.

Quantitative Data Summary
The following table summarizes the key parameters for the quantitative analysis of

Cafenstrole. The MRM transitions are proposed based on the precursor ion identified in LC-

MS/MS analysis (m/z 351) and plausible fragmentation patterns.[10]
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Parameter Value

Compound Name Cafenstrole

Formula C₁₆H₂₂N₄O₃S[1]

Molecular Weight 350.44 g/mol

Expected Retention Time (RT) ~17-20 min (dependent on exact GC conditions)

Proposed MRM Transitions

Precursor Ion (m/z) 351 (M+H)⁺ or 350 (M)⁺

Quantifier Ion (m/z) 100 (Proposed from [C₅H₁₀NO]⁺)

Qualifier Ion 1 (m/z) 72 (Proposed from [C₄H₁₀N]⁺)

Qualifier Ion 2 (m/z) 183 (Proposed from Mesityl fragment)

Limit of Quantification (LOQ)
0.01 mg/kg (Reference from LC-MS/MS

method)[10]

Proposed Fragmentation Pathway
Electron Ionization (EI) in GC-MS typically results in extensive fragmentation. The following

diagram illustrates a plausible fragmentation pathway for Cafenstrole based on its chemical

structure. The initial molecule undergoes ionization, followed by cleavage at its most labile

bonds, such as the sulfonyl-triazole bond and the amide bond.
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Primary Fragments

Secondary Fragments

Cafenstrole
Molecular Ion (M⁺)

m/z 350

Fragment A
[M - C₅H₁₀NO]⁺

m/z 250

Loss of Diethylcarboxamide

Fragment B
[C₅H₁₀NO]⁺

m/z 100

Cleavage of Triazole Ring

Fragment C
[C₉H₁₁SO₂]⁺

m/z 183

Cleavage of S-Triazole bond

Fragment D
[C₄H₁₀N]⁺

m/z 72

Loss of CO

Click to download full resolution via product page

Caption: Proposed EI fragmentation of Cafenstrole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectrometry-gc-ms-analysis-of-cafenstrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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